molecular formula C16H15FN2O3 B14227315 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine CAS No. 827612-43-1

3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine

Cat. No.: B14227315
CAS No.: 827612-43-1
M. Wt: 302.30 g/mol
InChI Key: NKNIGLNXVVKMPC-CQSZACIVSA-N
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Description

3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions, where a halogen atom (e.g., chlorine or bromine) is replaced by fluorine, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target protein and subsequent downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-phenylbenzamide
  • 3-Bromo-N-phenylbenzamide
  • 3-Iodo-N-phenylbenzamide

Comparison

Compared to other similar compounds, 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the presence of both the fluorine atom and the phenylcarbamoyl group. This combination can result in distinct chemical and biological properties, such as increased metabolic stability and altered binding interactions with target proteins .

Properties

CAS No.

827612-43-1

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

(2R)-3-(3-fluorophenyl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C16H15FN2O3/c17-12-6-4-5-11(9-12)10-14(15(20)21)19-16(22)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1

InChI Key

NKNIGLNXVVKMPC-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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